7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one is a chemical compound with unique properties and applications in various fields. This compound is known for its specific interactions and reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
The preparation of 7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one involves several synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . This technique is essential for ensuring the purity and accuracy of the compound. Industrial production methods often involve advanced techniques to maintain the integrity and quality of the compound.
Chemical Reactions Analysis
7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosgene and imidazole under anhydrous conditions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosgene and imidazole results in the formation of imidazolium chloride as a side product .
Scientific Research Applications
7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications. It is extensively used in metabolomics and lipidomics for the structural characterization of bioactive metabolites and lipids . This compound is also valuable in the study of molecular signatures and biomarkers, enabling researchers to link specific molecular entities to defined biochemical functions or phenotypes . Additionally, this compound is used in various fields such as chemistry, biology, medicine, and industry for its unique properties and interactions.
Mechanism of Action
The mechanism of action of 7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit the activation of plasminogen by binding to distinct sites, including low-affinity and high-affinity sites . This inhibition prevents the conversion of plasminogen to plasmin, thereby reducing fibrinolysis and controlling bleeding .
Comparison with Similar Compounds
7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds based on its structure and function. Similar compounds include those that share structural similarities or have comparable biological activities. For example, compounds like aminocaproic acid and tranexamic acid also inhibit plasminogen activation but differ in their potency and binding affinities . This compound is unique in its specific binding sites and the extent of its inhibitory effects.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique preparation methods, chemical reactions, and mechanism of action make it a valuable tool for researchers and professionals in various fields. By understanding its properties and comparing it with similar compounds, we can appreciate its distinctiveness and potential for future applications.
Properties
IUPAC Name |
7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-2-4-9(5-3-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPMYUUPCQANEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2NC=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2NC=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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